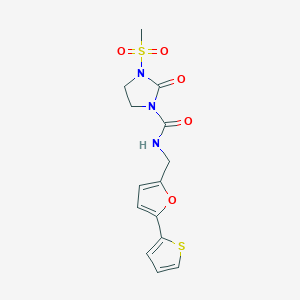

3-(methylsulfonyl)-2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions that incorporate various functional groups to achieve the desired molecular framework. For instance, the creation of related imidazolidine derivatives has been achieved through base-induced cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted quinoxalines, highlighting the potential methodologies that could be applied to synthesize the subject compound (Sundaram et al., 2007)(Sundaram et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds like the one often features complex arrangements of atoms and bonds, which can be elucidated using spectroscopic methods such as NMR and FTIR. These techniques provide insights into the molecular geometry, electronic structure, and interatomic interactions, essential for understanding the compound's behavior and reactivity (Ovonramwen et al., 2021)(Ovonramwen et al., 2021).

Chemical Reactions and Properties

Compounds with imidazolidine structures participate in a variety of chemical reactions, reflecting their reactivity and potential applications. For example, the dipolar cycloaddition reaction has been used to create substituted imidazo[1,5-a]quinoxalines, demonstrating the chemical versatility of such frameworks (Sundaram et al., 2007)(Sundaram et al., 2007).

Physical Properties Analysis

The physical properties, including melting point, solubility, and stability, of similar compounds are crucial for their practical application and can be predicted based on their molecular structure. These properties are influenced by molecular weight, polarity, and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, define the compound's potential in various applications, including material science and pharmaceuticals. The presence of functional groups like sulfonamides and imidazolidines indicates specific reactivity patterns that can be leveraged in chemical synthesis and modifications (Xie et al., 2023)(Xie et al., 2023).

Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

Compounds with imidazolylbenzamides or benzene-sulfonamides structures have shown potency in in vitro Purkinje fiber assays, indicating their potential use in cardiac electrophysiological applications. Such compounds have been compared with sematilide, a selective class III agent, for their efficacy in models of reentrant arrhythmias, suggesting their relevance in cardiovascular research (Morgan et al., 1990).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized for their antiprotozoal properties, showing strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum. Such compounds offer a basis for developing treatments for protozoal infections (Ismail et al., 2004).

Anticancer Agents

Research into indapamide derivatives has revealed compounds with proapoptotic activity against melanoma cell lines, demonstrating the potential of sulfonamide derivatives in cancer treatment. These studies highlight the structure-activity relationships critical for designing effective anticancer agents (Yılmaz et al., 2015).

Aldose Reductase Inhibitors

Sulfonamide derivatives have been investigated for their role as aldose reductase inhibitors (ARIs), with potential implications for managing diabetic complications. Some compounds exhibit submicromolar inhibitory profiles, underscoring their therapeutic potential in diabetes management (Alexiou & Demopoulos, 2010).

Propiedades

IUPAC Name |

3-methylsulfonyl-2-oxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S2/c1-24(20,21)17-7-6-16(14(17)19)13(18)15-9-10-4-5-11(22-10)12-3-2-8-23-12/h2-5,8H,6-7,9H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGIFAPRFYCYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)

![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)

![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)

![Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate](/img/structure/B2484248.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2484254.png)